1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea
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Overview
Description
1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea is a complex organic compound that features a urea linkage connecting a chlorophenyl group and an ethoxyphenyl chromenone moiety
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the condensation of appropriate phenolic and aldehyde precursors under acidic or basic conditions.
Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.
Urea linkage formation: The final step involves the reaction of the chlorophenyl isocyanate with the chromenone derivative to form the urea linkage under mild conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow chemistry techniques for better control over reaction conditions .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea undergoes various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Scientific Research Applications
1-(4-Chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea involves its interaction with molecular targets such as enzymes or receptors. The urea linkage allows the compound to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chromenone moiety can interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar compounds to 1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea include:
1-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea: Differing by the presence of a methoxy group instead of an ethoxy group, this compound may exhibit different solubility and reactivity.
1-(4-bromophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea: The bromine atom can alter the compound’s electronic properties and reactivity.
1-(4-chlorophenyl)-3-[2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]urea: The hydroxy group can significantly change the compound’s hydrogen bonding capabilities and biological activity.
These comparisons highlight the unique properties of this compound, particularly its balance of hydrophobic and hydrophilic characteristics, which can be crucial for its applications in various fields.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-2-30-19-10-3-15(4-11-19)23-14-21(28)20-13-18(9-12-22(20)31-23)27-24(29)26-17-7-5-16(25)6-8-17/h3-14H,2H2,1H3,(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTMYOWZXNHDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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